molecular formula C6H8N4O4 B3021246 ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate CAS No. 70965-24-1

ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate

Cat. No. B3021246
CAS RN: 70965-24-1
M. Wt: 200.15 g/mol
InChI Key: IJKYMLBNYHCLIH-UHFFFAOYSA-N
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Description

1,2,4-Triazole compounds are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . They are known for their diverse range of biological activities and are used in the synthesis of various pharmaceuticals .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with other compounds . The specific synthesis process can vary depending on the desired derivative .


Molecular Structure Analysis

1,2,4-Triazole compounds have a five-membered ring with three nitrogen atoms. The specific structure can vary depending on the substituents attached to the ring .


Chemical Reactions Analysis

1,2,4-Triazole compounds can undergo various chemical reactions, including reactions with acids, bases, and other compounds . The specific reactions can vary depending on the substituents attached to the ring .


Physical And Chemical Properties Analysis

1,2,4-Triazole compounds are generally stable and exhibit acceptable densities . Their specific physical and chemical properties can vary depending on the substituents attached to the ring .

Scientific Research Applications

Energetic Materials

The compound is used in the synthesis of energetic materials . It is a component of [ (3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans, which are thermally stable and exhibit acceptable densities . These compounds have been estimated as potential components of solid composite propellants .

Propellant Formulations

In terms of the specific impulse level, model solid composite propellant formulations based on nitro and methylene dinitramine substituted furazans outperform similar formulations based on CL-20, HMX, and RDX .

Detection of Mercuric Ion

3-Nitro-1H-1,2,4-triazole, a related compound, has been used to detect trace amounts of mercuric ion in aqueous solution .

Synthesis Methods

The compound is involved in the synthesis methods of 1,2,3-/1,2,4-triazoles . These methods have attracted much attention due to the broad biological activities exhibited by compounds containing a triazole .

Biological Activities

Compounds containing a triazole, such as ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate, exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Material Chemistry

Triazole compounds have important application value in various fields, including material chemistry . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Safety And Hazards

The safety and hazards of 1,2,4-triazole compounds can vary depending on their specific structure. Some 1,2,4-triazole derivatives have been found to have low toxicity .

Future Directions

Future research on 1,2,4-triazole compounds could focus on developing new derivatives with improved biological activity and safety profiles . Additionally, further studies could explore the potential uses of these compounds in various fields, such as medicine and materials science .

properties

IUPAC Name

ethyl 2-(3-nitro-1,2,4-triazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O4/c1-2-14-5(11)3-9-4-7-6(8-9)10(12)13/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKYMLBNYHCLIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=NC(=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90361576
Record name ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate

CAS RN

70965-24-1
Record name ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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